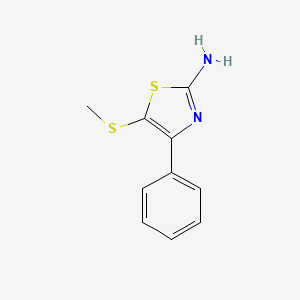![molecular formula C42H30O6 B14493159 Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione CAS No. 64180-19-4](/img/structure/B14493159.png)
Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione: is an organic compound characterized by its complex aromatic structure It is composed of two phenylacetyl groups attached to phenoxyphenyl units, which are further connected by an ethane-1,2-dione linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where phenylacetyl chloride reacts with phenol derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a coupling reaction to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Advanced techniques such as continuous flow reactors may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in the ethane-1,2-dione linkage to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione involves its interaction with molecular targets through its functional groups. The phenylacetyl and phenoxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The ethane-1,2-dione linkage provides a reactive site for further chemical modifications.
Comparación Con Compuestos Similares
Bis(4-hydroxyphenyl)methane: Similar in having phenyl groups connected by a central linkage.
Bis(4-aminophenyl)methane: Contains amino groups instead of phenylacetyl groups.
Bis(4-nitrophenyl)methane: Contains nitro groups, offering different reactivity.
Uniqueness: Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione stands out due to its specific combination of phenylacetyl and phenoxy groups, providing unique reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in research and industry.
Propiedades
Número CAS |
64180-19-4 |
|---|---|
Fórmula molecular |
C42H30O6 |
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
1,2-bis[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C42H30O6/c43-39(27-29-7-3-1-4-8-29)31-11-19-35(20-12-31)47-37-23-15-33(16-24-37)41(45)42(46)34-17-25-38(26-18-34)48-36-21-13-32(14-22-36)40(44)28-30-9-5-2-6-10-30/h1-26H,27-28H2 |
Clave InChI |
BVLCRSAMEVWJNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


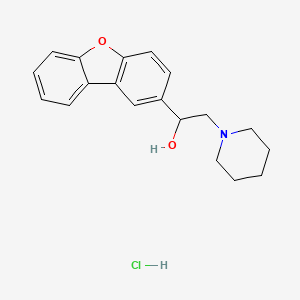
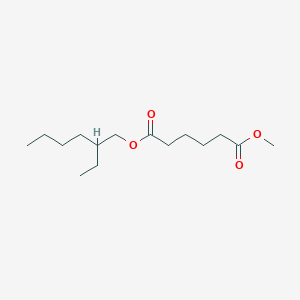
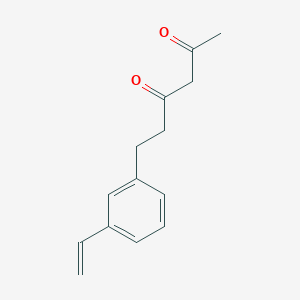
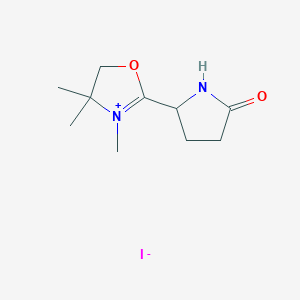
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)

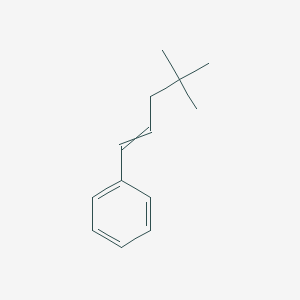
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
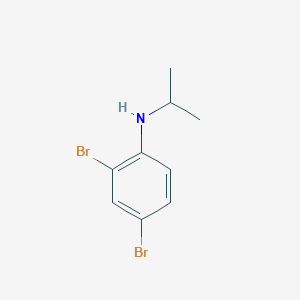
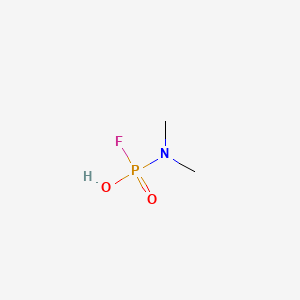
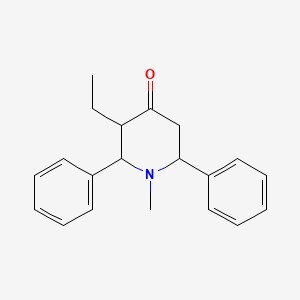
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
